Cas no 2248398-31-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-fluorocyclobutyl)acetate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-fluorocyclobutyl)acetate Chemical and Physical Properties
Names and Identifiers
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- EN300-6525007
- 2248398-31-2
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-fluorocyclobutyl)acetate
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- Inchi: 1S/C14H12FNO4/c15-9-5-8(6-9)7-12(17)20-16-13(18)10-3-1-2-4-11(10)14(16)19/h1-4,8-9H,5-7H2
- InChI Key: FMCUZAQVDLGFGN-UHFFFAOYSA-N
- SMILES: FC1CC(CC(=O)ON2C(C3C=CC=CC=3C2=O)=O)C1
Computed Properties
- Exact Mass: 277.07503603g/mol
- Monoisotopic Mass: 277.07503603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 423
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-fluorocyclobutyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6525007-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-fluorocyclobutyl)acetate |
2248398-31-2 | 95.0% | 0.05g |
$888.0 | 2025-03-13 | |
| Enamine | EN300-6525007-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-fluorocyclobutyl)acetate |
2248398-31-2 | 95.0% | 0.1g |
$930.0 | 2025-03-13 | |
| Enamine | EN300-6525007-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-fluorocyclobutyl)acetate |
2248398-31-2 | 95.0% | 0.25g |
$972.0 | 2025-03-13 | |
| Enamine | EN300-6525007-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-fluorocyclobutyl)acetate |
2248398-31-2 | 95.0% | 0.5g |
$1014.0 | 2025-03-13 | |
| Enamine | EN300-6525007-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-fluorocyclobutyl)acetate |
2248398-31-2 | 95.0% | 1.0g |
$1057.0 | 2025-03-13 | |
| Enamine | EN300-6525007-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-fluorocyclobutyl)acetate |
2248398-31-2 | 95.0% | 2.5g |
$2071.0 | 2025-03-13 | |
| Enamine | EN300-6525007-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-fluorocyclobutyl)acetate |
2248398-31-2 | 95.0% | 5.0g |
$3065.0 | 2025-03-13 | |
| Enamine | EN300-6525007-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-fluorocyclobutyl)acetate |
2248398-31-2 | 95.0% | 10.0g |
$4545.0 | 2025-03-13 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-fluorocyclobutyl)acetate Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-fluorocyclobutyl)acetate
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-fluorocyclobutyl)acetate (CAS No 2248398-31-2)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-fluorocyclobutyl)acetate (CAS No 2248398-31-2) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of isoindole derivatives, which are known for their versatile applications in drug design and materials science. The isoindole core of this molecule is fused with a dioxane ring system, which contributes to its unique electronic properties and structural stability.
Recent studies have highlighted the potential of isoindole derivatives in the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that certain isoindole-based compounds exhibit potent anti-inflammatory and antioxidant activities. These findings suggest that CAS No 2248398-31-2 could serve as a valuable lead compound in the design of new drugs targeting chronic inflammatory diseases.
The presence of a fluorocyclobutyl group in this compound introduces additional complexity to its structure. Fluorinated cyclobutane rings are known for their rigid geometry and unique electronic properties, which can enhance the bioavailability and pharmacokinetic profiles of drug candidates. In a study published in *Organic Letters*, researchers explored the synthesis and biological activity of similar fluorinated isoindole derivatives, revealing their potential as inhibitors of key enzymes involved in neurodegenerative diseases.
From a synthetic perspective, the preparation of CAS No 2248398-31-2 involves a multi-step process that combines advanced organic synthesis techniques. The construction of the isoindole core typically involves cyclization reactions under specific conditions, while the introduction of the fluorocyclobutyl group requires precise control over stereochemistry and regioselectivity. These challenges highlight the need for innovative synthetic strategies to efficiently produce this compound on a larger scale.
In terms of applications, CAS No 2248398-31-2 has shown promise in several areas beyond drug discovery. For example, its structural features make it an attractive candidate for use in advanced materials such as organic semiconductors and optoelectronic devices. Research published in *Advanced Materials* has demonstrated that isoindole-based materials exhibit excellent charge transport properties, which could be harnessed for next-generation electronic devices.
Furthermore, the fluorocyclobutyl group within this compound contributes to its potential as a building block for supramolecular chemistry. Fluorinated groups are often employed to modulate intermolecular interactions, making this compound a valuable tool for constructing self-assembled nanostructures with tailored functionalities.
Looking ahead, ongoing research into CAS No 2248398-31-2 is expected to uncover new insights into its properties and applications. Collaborative efforts between chemists and biologists are currently underway to explore its potential as an inhibitor of specific protein targets associated with cancer and infectious diseases. These studies are supported by cutting-edge techniques such as X-ray crystallography and computational modeling, which provide unprecedented insights into molecular interactions at the atomic level.
In conclusion, CAS No 2248398-31-2, or 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-fluorocyclobutyl)acetate, represents a fascinating example of modern organic chemistry's ability to design complex molecules with diverse applications. As research continues to unfold, this compound is poised to make significant contributions to fields ranging from drug discovery to materials science.
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